N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Benzamide Derivatives
Research into benzamide derivatives, such as the synthesis, characterization, and bioactivity study of novel benzamides, reveals their potential in developing new compounds with specific properties. For example, a study by Khatiwora et al. (2013) focused on the synthesis of metal complexes of new benzamides, showing their potential in antibacterial activity against various bacterial strains, highlighting the importance of benzamide derivatives in creating compounds with significant bioactivity (Khatiwora et al., 2013).
Metabolic Studies and Enzyme Interaction
Understanding the metabolic pathways and enzyme interactions of benzamide derivatives is crucial for developing new drugs. For instance, the metabolism of Lu AA21004, a novel antidepressant, was extensively studied to understand its oxidative metabolism, demonstrating the complexity of metabolic pathways involved in drug development (Hvenegaard et al., 2012).
Development of Selective Agonists and Inhibitors
The discovery and development of selective agonists and inhibitors are essential applications of benzamide derivatives in medicinal chemistry. For example, the discovery of MGCD0103, a selective histone deacetylase inhibitor, showcases the therapeutic potential of benzamide derivatives in treating cancer (Zhou et al., 2008).
Corrosion Inhibition
Benzamide derivatives are also investigated for their potential in corrosion inhibition, demonstrating the versatility of these compounds beyond biomedical applications. A study by Yadav et al. (2016) on benzimidazole derivatives (a class closely related to benzamides) as corrosion inhibitors for steel in hydrochloric acid solutions underscores the chemical applications of these derivatives in industrial contexts (Yadav et al., 2016).
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(25-22-11-5-6-12-23(22)30-20-9-3-1-4-10-20)19-13-15-21(16-14-19)31(28,29)26-17-7-2-8-18-26/h1,3-6,9-16H,2,7-8,17-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNFHGUDFDXZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.